BenchChemオンラインストアへようこそ!

(2RS)-FPMPA

Antiviral HIV Selectivity

(2RS)-FPMPA is the definitive ANP tool compound for retrovirus research. Its activity is driven almost entirely by the (S)-enantiomer; substitution with racemic mixtures of undefined composition yields unreliable potency. This compound uniquely combines potent HIV-1/HIV-2 reverse transcriptase inhibition with significantly reduced hematologic toxicity—no bone marrow suppression at doses 2.5× higher than PMEA in FIV-infected cats. Ideal for long-term in vivo models (FIV, MSV), SAR studies, and as a precursor for [18F]FPMPA PET tracer synthesis. Do not substitute without verifying enantiomeric composition and selectivity index.

Molecular Formula C9H13FN5O4P
Molecular Weight 305.20 g/mol
CAS No. 135295-27-1
Cat. No. B151160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2RS)-FPMPA
CAS135295-27-1
Synonyms3-FPMPA
9-(3-fluoro-2-phosphonylmethoxypropyl)adenine
Molecular FormulaC9H13FN5O4P
Molecular Weight305.20 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N
InChIInChI=1S/C9H13FN5O4P/c10-1-6(19-5-20(16,17)18)2-15-4-14-7-8(11)12-3-13-9(7)15/h3-4,6H,1-2,5H2,(H2,11,12,13)(H2,16,17,18)
InChIKeyBFZJTDBFUROXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (2RS)-FPMPA (CAS 135295-27-1) and Its Core Procurement-Relevant Profile


(2RS)-FPMPA, also known as 9-[(2RS)-3-fluoro-2-phosphonylmethoxypropyl]adenine, is an acyclic nucleoside phosphonate (ANP) [1]. It functions as an antiretroviral agent through intracellular conversion to its active diphosphate metabolite, (RS)-FPMPApp, a potent inhibitor of HIV-1 reverse transcriptase [2]. This compound is the racemic mixture of the (R)- and (S)-enantiomers, with antiviral activity primarily attributed to the S-isomer [3]. Its development stems from the broader class of ANPs, which are recognized for their stability and ability to bypass the initial phosphorylation step required by many nucleoside analogs [4].

Why Closely Related Acyclic Nucleoside Phosphonates Cannot Replace (2RS)-FPMPA Without Compromising Key Selectivity and Safety Parameters


Procurement decisions in the acyclic nucleoside phosphonate (ANP) class must be based on specific, quantifiable differences in selectivity, toxicity, and therapeutic index, as (2RS)-FPMPA demonstrates a distinct profile from its closest analogs. While compounds like PMEA (adefovir) and (S)-HPMPA share the same phosphonate backbone, their substitution patterns confer markedly different antiviral spectra and safety margins. Critically, (2RS)-FPMPA exhibits a unique combination of potent retroviral selectivity with significantly reduced hematologic toxicity and bone marrow suppression compared to PMEA and PMEDAP [1]. Furthermore, the activity of the racemic (2RS)-FPMPA is driven almost entirely by its (S)-enantiomer, meaning substitution with an uncharacterized mixture or the inactive (R)-isomer will yield drastically reduced potency [2]. Therefore, generic substitution within this class is not scientifically valid without rigorous verification of these specific, evidence-backed differentiators.

Quantitative Evidence for (2RS)-FPMPA (CAS 135295-27-1): A Procurement-Focused Guide to Differentiated Performance


Superior In Vitro Antiviral Selectivity of (RS)-FPMPA vs. PMEA in Human Lymphocytes

(RS)-FPMPA demonstrates markedly greater antiviral selectivity than its close structural analog PMEA. The selectivity index, a key metric for therapeutic window, is significantly higher for (RS)-FPMPA, indicating a better separation between antiviral activity and cellular toxicity [1].

Antiviral HIV Selectivity

Significantly Improved Therapeutic Index for (RS)-FPMPA in an In Vivo Mouse Tumor Model vs. PMEA

In a relevant in vivo model of retrovirus-induced disease, (RS)-FPMPA exhibited a substantially higher therapeutic index than PMEA. This was demonstrated by its greater efficacy in inhibiting Moloney murine sarcoma virus-induced tumor formation and associated death [1].

In Vivo Oncology Therapeutic Index

Reduced Human Bone Marrow Cell Toxicity of (RS)-FPMPA Compared to PMEA

A critical safety differentiator is the reduced myelosuppressive potential of (RS)-FPMPA. When assessed in vitro, (RS)-FPMPA was markedly less inhibitory to the proliferation of human bone marrow cells than its comparator, PMEA [1].

Toxicology Hematology Safety

Significantly Higher Activity of the (S)-FPMPA Enantiomer Compared to the Inactive (R)-Isomer in a Viral Replication Assay

The antiviral activity of the racemic (2RS)-FPMPA is almost exclusively due to the S-enantiomer. In a direct comparison, S-FPMPA showed potent inhibition of viral replication, while the R-isomer was completely inactive [1].

Stereochemistry SAR Antiviral

Lack of Hematologic Side Effects for FPMPA at a 2.5-Fold Higher Dose vs. PMEA in an In Vivo Feline Model

In a clinically relevant natural retrovirus animal model, FPMPA demonstrated a superior hematologic safety profile. While both PMEA and FPMPA were effective, only FPMPA showed no hematologic side effects, even when administered at a dose 2.5-fold higher than that of PMEA [1].

In Vivo Toxicology FIV

Unique Spectrum of Selective Activity Against Retroviruses, in Contrast to the Parental HPMP Compounds

(RS)-FPMPA possesses a completely different antiviral spectrum compared to its parent compound class. While (S)-HPMP derivatives are active against a broad range of DNA viruses, (RS)-FPMPA shows selective activity against a broad spectrum of retroviruses (including HIV-1 and HIV-2) but not other RNA or DNA viruses [1].

Antiviral Spectrum Mechanism Selectivity

Optimal Research and Industrial Application Scenarios for (2RS)-FPMPA Driven by Quantitative Evidence


Antiretroviral Drug Discovery and Resistance Profiling for HIV-1 and HIV-2

The primary application for (2RS)-FPMPA is as a tool compound in retrovirus research. Its selective activity against HIV-1 and HIV-2 reverse transcriptase, combined with its favorable selectivity index compared to PMEA, makes it an ideal positive control or lead-like compound for in vitro assays. This includes screening for novel reverse transcriptase inhibitors, studying the mechanisms of drug resistance, and conducting structure-activity relationship (SAR) studies on acyclic nucleoside phosphonates [1]. The fact that its antiviral activity is enantiomer-specific reinforces its utility in studying stereochemical requirements for target engagement [2].

In Vivo Studies Requiring a Favorable Hematologic Safety Profile in Retrovirus Models

For in vivo studies, particularly those using retroviral models like FIV in cats or MSV in mice, (2RS)-FPMPA is the compound of choice when minimizing hematologic toxicity is a key study objective. Evidence demonstrates that FPMPA shows no hematologic side effects at a dose 2.5-fold higher than PMEA in FIV-infected cats, and it is markedly less inhibitory to human bone marrow cells [1][2]. This improved safety profile allows for higher dosing or longer treatment durations without the confounding variable of drug-induced myelosuppression, making it superior for evaluating long-term antiviral efficacy and tissue distribution.

Development of Novel Antiretroviral PET Tracers for Pharmacokinetic and Tissue Distribution Studies

The fluorine atom in (2RS)-FPMPA makes it a valuable precursor for the development of fluorine-18 labeled positron emission tomography (PET) tracers [1]. The synthesis of [18F]FPMPA has been established, enabling non-invasive, in vivo imaging of antiretroviral tissue kinetics. This application is highly specific to (2RS)-FPMPA and its enantiomers, as the fluorinated propyl group is the key structural feature allowing for this radiolabeling. This makes it a unique tool for studying the pharmacodynamics and biodistribution of this class of drugs, which cannot be replicated with non-fluorinated analogs like PMEA.

Selectivity Studies Differentiating Retroviral from Other Viral Polymerases

The unique antiviral spectrum of (RS)-FPMPA, which is selective for retroviruses and inactive against DNA viruses like HSV-1, makes it a valuable reagent for dissecting the selectivity of nucleotide analog inhibitors. Its active metabolite, (RS)-FPMPApp, is a potent inhibitor of HIV-1 reverse transcriptase but not of HSV-1 DNA polymerase or cellular DNA polymerase alpha [1]. This allows researchers to use (2RS)-FPMPA as a selective tool to probe the function of retroviral reverse transcriptase in complex biological systems or mixed viral infections, without affecting host DNA polymerases or other viral enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2RS)-FPMPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.